molecular formula C8H8ClN3 B1489901 3-Chloro-1-methyl-1H-indazol-4-amine CAS No. 1289266-93-8

3-Chloro-1-methyl-1H-indazol-4-amine

Cat. No.: B1489901
CAS No.: 1289266-93-8
M. Wt: 181.62 g/mol
InChI Key: YEPQFFGLLMNRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-1H-indazol-4-amine features an indazole scaffold, an aromatic heterocycle recognized as a privileged structure in medicinal chemistry due to its widespread presence in compounds with diverse biological activities . The indazole core is a common pharmacophore in investigational compounds targeting various disease pathways . While the specific research applications for this exact isomer are not fully detailed in the literature, a closely related compound, 4-Chloro-1-methyl-1H-indazol-3-amine, has been documented as a key synthetic intermediate. It is used in the preparation of more complex molecules, such as sulfonamide derivatives, which are then evaluated for their potential biological properties . This highlights the value of substituted 3- and 4-aminoindazoles as versatile building blocks in drug discovery. The indazole scaffold itself is under investigation across multiple therapeutic areas, including oncology, inflammation, and infectious diseases, making specialized derivatives like this of significant interest for developing novel therapeutic agents .

Properties

IUPAC Name

3-chloro-1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPQFFGLLMNRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole Family

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (Compound 19C)
  • Molecular Formula : C₁₄H₁₈BClN₃O₂
  • Molecular Weight : 308.3 g/mol
  • Key Features : This compound introduces a boronate ester group at position 7, enabling participation in Suzuki-Miyaura cross-coupling reactions. The presence of the boronate enhances its utility as an intermediate in synthesizing biaryl structures, a common motif in pharmaceuticals.
  • Synthesis : Prepared via palladium-catalyzed borylation of 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine, demonstrating the versatility of halogenated indazoles in coupling reactions .
3-Amino-4-fluoro-1-methyl-1H-indazole
  • Molecular Formula : C₈H₈FN₃
  • Molecular Weight : 165.17 g/mol
  • Key Features : Replacing chlorine with fluorine at position 4 reduces molecular weight by ~16 g/mol. Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to chlorine, though at the cost of reduced steric bulk.

Pyrazole-Based Analogues

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
  • Molecular Formula : C₅H₅ClF₃N₃
  • Molecular Weight : 199.56 g/mol
  • Key Features : This pyrazole derivative lacks the fused benzene ring of indazole, reducing aromaticity and planarity. The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, which could influence binding affinity in target proteins.
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
  • Molecular Formula : C₁₀H₉ClFN₃
  • Molecular Weight : 225.65 g/mol
  • Key Features : Substitution with a 3-chloro-4-fluorobenzyl group adds hydrophobicity and steric bulk. The benzyl group may enhance interactions with hydrophobic enzyme pockets, a property absent in the simpler methyl-substituted indazole.

Imidazole and Other Heterocyclic Analogues

4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine
  • Molecular Formula : C₁₂H₁₁ClN₄
  • Molecular Weight : 246.7 g/mol
  • Key Features: The imidazole ring, with two nitrogen atoms, offers distinct electronic properties compared to indazole.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Molecular Formula : C₁₁H₁₃N₅
  • Molecular Weight : 215.25 g/mol
  • The cyclopropylamine group may modulate solubility and bioavailability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Chloro-1-methyl-1H-indazol-4-amine C₈H₈ClN₃ 181.62 Cl (C3), CH₃ (N1), NH₂ (C4) Intermediate for cross-coupling reactions
4-Chloro-1-methyl-7-boryl-indazol-3-amine C₁₄H₁₈BClN₃O₂ 308.3 Bpin (C7) Suzuki-Miyaura reaction substrate
3-Chloro-1-methyl-5-CF₃-pyrazol-4-amine C₅H₅ClF₃N₃ 199.56 CF₃ (C5) High electronegativity, metabolic stability
1-(3-Cl-4-F-benzyl)-pyrazol-4-amine C₁₀H₉ClFN₃ 225.65 3-Cl-4-F-benzyl (N1) Enhanced hydrophobic interactions
3-Amino-4-fluoro-1-methyl-indazole C₈H₈FN₃ 165.17 F (C4) Lower molecular weight, improved solubility

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-1-methyl-1H-indazol-4-amine, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated indazole precursors. Key steps include:

Cyclocondensation : Reacting 3-chloroindazole derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃).

Amination : Introducing the amine group via nucleophilic substitution or catalytic hydrogenation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Critical parameters:

  • Temperature : Maintain 60–80°C during methylation to avoid side reactions.
  • Solvent : Polar aprotic solvents (DMF or DMSO) enhance reactivity.
  • Catalysts : Copper(I) bromide accelerates amination (see Table 1) .

Q. Table 1: Reaction Optimization Parameters

StepSolventTemp (°C)CatalystYield (%)
MethylationDMF70K₂CO₃65–75
AminationDMSO100CuBr50–60

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.8–3.2 ppm). Splitting patterns confirm substitution positions.
    • ¹³C NMR : Aromatic carbons appear at 110–140 ppm; methyl carbons at 30–40 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~181.6 g/mol).
  • Infrared (IR) : N-H stretches (3300–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) confirm functional groups.

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesSignificance
¹H NMRδ 3.1 (s, 3H, CH₃)Methyl group confirmation
IR690 cm⁻¹ (C-Cl)Halogen presence
HRMSm/z 182.05 ([M+H]⁺)Molecular weight validation

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound derivatives?

Methodological Answer:

Cross-Validation : Compare experimental data with density functional theory (DFT)-calculated chemical shifts.

X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELX for refinement) .

Dynamic NMR : Study temperature-dependent splitting to identify conformational flexibility.

Case Example : A discrepancy in aromatic proton splitting may arise from rotational barriers in the indazole ring. Low-temperature NMR (e.g., –40°C) can freeze conformers and clarify splitting patterns.

Q. What strategies are recommended for elucidating the biological mechanism of action of this compound, particularly when initial assays show inconsistent activity?

Methodological Answer:

Target Identification : Use affinity chromatography or proteomics to isolate binding partners.

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or methylated derivatives) to identify critical functional groups.

Cellular Assays : Combine viability assays (MTT) with flow cytometry to distinguish cytostatic vs. cytotoxic effects.

Q. Table 3: SAR Analysis Example

DerivativeIC₅₀ (μM)Key Structural Modification
Parent compound12.3-
7-Fluoro analog5.8Enhanced electron withdrawal
N-Methyl removal>50Loss of amine interaction

Q. How can X-ray crystallography using SHELX software be applied to determine the three-dimensional structure of this compound, and what challenges arise in refining disordered structures?

Methodological Answer:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

Structure Solution : Employ SHELXD for phase determination via dual-space methods.

Refinement (SHELXL) : Address disorder by:

  • Applying restraints to anisotropic displacement parameters.
  • Modeling alternative conformers with occupancy refinement.

Q. Challenges :

  • Disorder in Methyl Groups : Use ISOR and SIMU restraints to stabilize refinement.
  • Twinned Crystals : Test for twinning (e.g., using ROTAX) and apply TWIN commands .

Q. Table 4: Crystallography Parameters

ParameterValue
Space groupP2₁/c
Resolution (Å)0.85
R-factor0.042

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability during experimental workflows?

Methodological Answer:

  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation.
  • Handling : Use gloveboxes for moisture-sensitive steps; avoid contact with strong oxidizers.
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation.

Q. Table 5: Stability Under Various Conditions

ConditionDegradation (%) after 30 Days
25°C, light15–20
–20°C, dark<5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-methyl-1H-indazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.